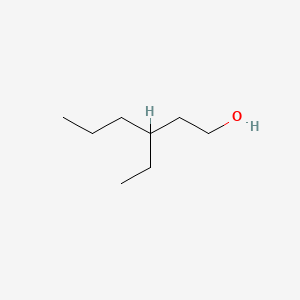

3-Ethylhexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-8(4-2)6-7-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWJDXKGQVEZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961425 | |

| Record name | 3-Ethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41065-95-6 | |

| Record name | Hexan-1-ol, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethylhexan 1 Ol

Catalytic Pathways for the Production of 3-Ethylhexan-1-ol

Catalytic routes are paramount in the industrial synthesis of alcohols due to their efficiency, selectivity, and adherence to green chemistry principles like atom economy and waste reduction. solubilityofthings.com The production of this compound can be envisioned through several catalytic pathways, primarily analogous to those used for other C8 Guerbet alcohols and oxo alcohols.

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions.

Guerbet Reaction: The Guerbet condensation is a classic method for dimerizing primary alcohols to form higher branched alcohols. google.com The synthesis of this compound could be achieved via the self-condensation of butan-1-ol or a cross-condensation involving different primary alcohols. This reaction typically employs homogeneous catalysts such as alkali metal hydroxides (e.g., potassium hydroxide) or metal alkoxides dissolved in the alcohol reactant. google.comgoogle.com More advanced systems utilize ruthenium pincer complexes, which have shown excellent yields for Guerbet reactions under neat conditions. thieme-connect.com For example, a ruthenium complex demonstrated high efficiency in converting butan-1-ol to 2-ethylhexan-1-ol (B42007), a process that could be adapted for different isomers. thieme-connect.com

Hydroformylation-Hydrogenation: The oxo process, or hydroformylation, is a major industrial route to aldehydes, which are subsequently hydrogenated to alcohols. google.com While typically used for producing 2-ethylhexan-1-ol from propylene, a similar two-step, one-pot process could theoretically be designed for this compound using different olefin feedstocks. This process often uses rhodium or cobalt-based homogeneous catalysts, frequently modified with phosphine (B1218219) ligands to control selectivity. vulcanchem.com A dual catalytic system combining a rhodium complex for hydroformylation and a ruthenium complex for hydrogenation can convert olefins directly to alcohols with high chemoselectivity. uc.pt

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recycling, which are crucial for sustainable industrial processes. rsc.org

Guerbet Reaction: For the Guerbet reaction, heterogeneous catalysts provide a solution to the corrosion and separation issues associated with homogeneous bases. google.com Catalysts such as zeolites exchanged with cations like potassium or cesium, and palladium supported on hydrotalcite-derived materials have been investigated for the condensation of lower alcohols. google.com For instance, a Pd/Ga/HT-4 catalyst has been shown to have high selectivity for butanol production from ethanol (B145695), demonstrating the potential of such materials for C-C coupling to form higher alcohols. google.com

Hydrogenation: In the second step of the oxo process, the intermediate aldehyde is hydrogenated to the final alcohol. This step almost universally employs heterogeneous catalysts. Nickel-based catalysts, such as Ni/Al2O3, have demonstrated high performance in converting aldehydes to the corresponding alcohols like 2-ethylhexan-1-ol. researchgate.netgoogle.com Other effective catalysts include supported palladium (Pd/C) and copper-based systems. google.com The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure high yield and prevent the formation of by-products. researchgate.net

| Catalyst System | Reaction | Key Findings | Reference |

| Homogeneous Catalysts | |||

| Ruthenium Pincer Complex | Guerbet Reaction (Butan-1-ol to 2-Ethylhexan-1-ol) | Achieved 75% yield under neat conditions with NaOH as a base. | thieme-connect.com |

| Rhodium/Cobalt Complexes | Hydroformylation (Olefins to Aldehydes) | Industrial standard for the oxo process, ligand tuning allows for selectivity control. | vulcanchem.com |

| Heterogeneous Catalysts | |||

| Ni/Ce-Al2O3 | Hydrogenation (Aldehyde to 2-Ethylhexan-1-ol) | Achieved a 2-ethylhexanol yield of 57.8% from n-butanal. | researchgate.net |

| Pd/Ga/HT-4 | Guerbet Reaction (Ethanol to Butanol) | Showed higher selectivity to butanol compared to standard Pd/HT-4. | google.com |

| Amberlyst 15 | Esterification (Acrylic Acid + 2-Ethylhexan-1-ol) | Effective solid acid catalyst, demonstrating use in reactions involving the alcohol. | researchgate.net |

This compound is a chiral molecule, possessing a stereocenter at the C3 position. The synthesis of a single enantiomer ((R)- or (S)-3-Ethylhexan-1-ol) requires enantioselective methods.

Catalytic Asymmetric Synthesis: This approach uses chiral catalysts to favor the formation of one enantiomer over the other. libretexts.org While specific examples for this compound are not prominent in the literature, the principles are well-established. For example, enantioselective hydrogenation of a corresponding unsaturated precursor using a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex, could yield an enantiomerically enriched product.

Enzymatic Resolution: A common strategy for obtaining enantiomerically pure alcohols is the kinetic resolution of a racemic mixture using enzymes, particularly lipases. colab.wsresearchgate.net In a process analogous to that for its isomer, a lipase (B570770) like Pseudomonas sp. lipase (PSL) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer. researchgate.net For racemic 2-ethylhex-5-en-1-ol, lipase-catalyzed transacetylation achieved a very high enantiomeric ratio (E ≈ 750), demonstrating the high potential of this method. colab.ws

Understanding the reaction mechanism is crucial for optimizing catalytic processes.

Guerbet Reaction Mechanism: The accepted mechanism for the base-catalyzed Guerbet reaction involves a four-step sequence: (1) catalytic dehydrogenation of the starting alcohol to an aldehyde; (2) base-catalyzed aldol (B89426) condensation between two aldehyde molecules; (3) dehydration of the resulting aldol adduct to form an α,β-unsaturated aldehyde; and (4) hydrogenation of the unsaturated intermediate by the hydrogen produced in the first step to yield the final branched alcohol. google.com

Hydroformylation Mechanism: The mechanism of cobalt- or rhodium-catalyzed hydroformylation is well-studied and proceeds through a series of steps involving ligand dissociation, olefin coordination, migratory insertion to form an alkyl complex, CO insertion to form an acyl complex, and finally hydrogenolysis to release the aldehyde product and regenerate the catalyst.

Esterification Mechanism: In acid-catalyzed esterification reactions involving the alcohol, the mechanism typically involves protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. scielo.org.co Subsequent proton transfer and elimination of water yield the ester product. scielo.org.co

Enantioselective Synthesis of this compound

Non-Catalytic Approaches to this compound Elaboration

While catalytic methods are dominant, some non-catalytic approaches exist, primarily involving the use of stoichiometric reagents. These methods are generally less efficient and generate more waste, making them less suitable for large-scale production but valuable for laboratory-scale synthesis.

One such method is the reduction of a corresponding carbonyl compound, such as 3-ethylhexanal or 3-ethylhexanoic acid. The reduction of an aldehyde like 2-methylhexanal (B3058890) to its alcohol can be achieved using stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While effective, these reagents are consumed in the reaction (i.e., not catalytic) and generate stoichiometric amounts of inorganic waste, which contrasts with the principles of green chemistry. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the 12 principles of green chemistry is essential for developing modern, sustainable chemical processes. solubilityofthings.comtradebe.com

Prevention of Waste: Catalytic methods are inherently superior to stoichiometric ones in preventing waste. solubilityofthings.comnumberanalytics.com For example, the Guerbet reaction, with water as the only byproduct, has high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org The Guerbet condensation of butan-1-ol to this compound would exhibit high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. solubilityofthings.com The shift from homogeneous to heterogeneous catalysts further enhances sustainability by simplifying catalyst recovery. rsc.org

Use of Renewable Feedstocks: A key green aspect of the Guerbet reaction is its potential to use bio-alcohols (e.g., bio-butanol derived from fermentation) as a renewable feedstock, reducing reliance on fossil fuels. solubilityofthings.comresearchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. solubilityofthings.comtradebe.com Research into more active catalysts aims to lower the energy requirements of processes like the Guerbet reaction, which often requires elevated temperatures. google.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org Direct catalytic conversions like the one-step Guerbet reaction are preferable to multi-step sequences.

Utilization of Bio-based Feedstocks and Renewable Resources

The transition from petrochemical feedstocks to renewable, bio-based sources is a cornerstone of modern green chemistry. For this compound, this involves developing pathways from biomass-derived materials, primarily bio-alcohols. The most chemically direct route to this compound is a two-step process involving the hydroformylation of a C7 olefin to form an aldehyde, followed by its hydrogenation to the final alcohol.

A logical olefin precursor for this compound is 2-ethyl-1-pentene (B13815229) . The primary challenge lies in selectively producing this specific C7 olefin from renewable resources. Current research focuses on the catalytic upgrading of bio-alcohols, such as ethanol and butanol, which are readily available through fermentation processes. google.commdpi.com These alcohols can be converted into a mixture of linear and branched olefins of varying chain lengths (C2-C8). google.com While these methods provide a proof-of-concept for creating higher olefins from biomass, the selective synthesis of 2-ethyl-1-pentene within these complex mixtures remains a significant challenge requiring further research into catalyst design and process optimization.

Another promising frontier is the direct conversion of aqueous bio-alcohols into longer-chain alcohols. Projects are underway to develop integrated processes that transform bio-alcohols into C8–C16 alcohol mixtures, which could serve as precursors for sustainable aviation fuels. moonshotflanders.be Such routes, operating at low temperatures in aqueous environments, could potentially produce a range of branched C8 alcohols, including this compound, thereby avoiding the energy-intensive distillation and separation of intermediate olefins. moonshotflanders.be

Table 1: Potential Bio-based Pathways to this compound

| Precursor | Intermediate Bio-Feedstock | Key Transformation Steps | Status |

|---|---|---|---|

| 2-Ethyl-1-pentene | Bio-alcohols (e.g., ethanol, butanol) | 1. Dehydration/Oligomerization to mixed C7 olefins2. Separation of 2-ethyl-1-pentene3. Hydroformylation & Hydrogenation | Investigational; selectivity to the specific olefin is a challenge. google.com |

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy and waste minimization are fundamental principles of green chemistry that measure and address the efficiency of a chemical reaction in converting reactants to the desired product.

Atom Economy

Developed by Barry Trost, atom economy evaluates how many atoms from the reactants are incorporated into the final product. acs.org The theoretical synthesis of this compound via the hydroformylation of an olefin is an excellent example of a highly atom-economical process. The hydroformylation reaction is a pure addition reaction, meaning that in theory, all atoms of the reactants (olefin, carbon monoxide, and hydrogen) are incorporated into the aldehyde intermediate. rsc.org The subsequent hydrogenation step to form the alcohol is also a 100% atom-economical addition reaction. chemrxiv.org

Table 2: Theoretical Atom Economy Calculation for this compound Synthesis

| Reactant | Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 2-Ethyl-1-pentene | C₇H₁₄ | 98.20 |

| Carbon Monoxide | CO | 28.01 |

| Hydrogen | H₂ | 2.02 |

| Total Reactant Mass | 156.27 | |

| Product | Formula | Molar Mass ( g/mol ) |

| This compound | C₈H₁₈O | 130.23 |

| Theoretical Atom Economy | Formula: (Mass of Product / Total Mass of Reactants) x 100 | 100% (Note: Discrepancy due to rounding of molar masses. The reaction incorporates all atoms.) |

Waste Minimization in Synthesis

While the theoretical atom economy is 100%, practical synthesis generates waste through side reactions and process inefficiencies. Minimizing this waste is crucial for both environmental and economic sustainability. In the context of producing this compound via hydroformylation, key strategies focus on the catalyst and reaction conditions.

Catalyst Recovery and Recycling : Hydroformylation typically uses expensive and potentially hazardous transition metal catalysts, such as rhodium and cobalt. google.com Preventing the loss of this catalyst into product or waste streams is paramount. Advanced methods to achieve this include:

Thermomorphic Solvent Systems : Using solvent systems that are homogeneous at reaction temperature but separate into two phases upon cooling, allowing the catalyst to be retained in one phase and easily recycled. researchgate.net

Aqueous-Phase Catalysis : Employing water-soluble ligands for the metal catalyst allows the reaction to occur at the interface of an organic and aqueous phase. The catalyst remains in the water phase, simplifying separation from the organic product. ionicviper.org This is most effective for shorter-chain, more water-soluble olefins. ionicviper.org

Heterogeneous Catalysis : Developing solid-supported catalysts simplifies catalyst-product separation, reduces metal leaching, and allows for use in continuous-flow reactors, minimizing waste generation. nih.gov

Minimizing Side Reactions : The primary side reactions in hydroformylation are the isomerization of the starting olefin to less reactive forms and the direct hydrogenation of the olefin to an alkane. researchgate.net These pathways reduce the yield of the desired aldehyde and consume valuable reactants. Catalyst and ligand design are critical to enhancing selectivity for the desired formylation reaction over these competing pathways.

Table 3: Strategies for Waste Minimization in Hydroformylation

| Strategy | Objective | Key Benefit |

|---|---|---|

| Catalyst Recycling | Reduce loss of valuable and hazardous metals. | Lowers costs, minimizes environmental impact of metal waste. google.com |

| Advanced Solvent Systems | Simplify catalyst-product separation. | Enables efficient catalyst reuse and continuous processing. researchgate.net |

| Control of Regioselectivity | Maximize yield of the desired aldehyde isomer. | Reduces separation costs and formation of unwanted by-products. nih.gov |

Comprehensive Search Reveals Scarcity of Reactivity Data for this compound

Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is a significant lack of available research pertaining to the specific chemical reactivity and transformational chemistry of this compound. The CAS Registry Number for this compound is 41065-95-6. wikimedia.orgwikidata.orgchemindex.com Despite its confirmed existence, with identification as a volatile compound in products like tequila, detailed studies on its chemical transformations are not present in the public domain. acs.org

This scarcity of information prevents the creation of a detailed scientific article adhering to the requested outline on oxidation, esterification, and etherification reactions. The required subsections concerning selective and enzymatic oxidation, kinetic and mechanistic studies of esterification, catalytic approaches, and etherification reactions could not be populated with factual, specific data for this compound.

It is crucial to distinguish this compound from its well-studied structural isomer, 2-Ethylhexan-1-ol (CAS Number: 104-76-7). wikipedia.org The latter is a large-scale industrial chemical with a wealth of published data regarding its oxidation to 2-ethylhexanoic acid, its extensive use in esterification to produce plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and its etherification to form products such as 2-ethylhexyl glycidyl (B131873) ether. wikipedia.orgatamanchemicals.com

However, the difference in the position of the ethyl group along the carbon chain—at position 3 versus position 2—significantly impacts the steric environment around the primary alcohol functional group. This structural variance is expected to lead to different reaction kinetics and potentially different product distributions compared to 2-Ethylhexan-1-ol. Therefore, extrapolating data from the 2-ethyl isomer to describe the reactivity of the 3-ethyl isomer would be scientifically inaccurate and speculative.

Given the strict requirement to focus solely on this compound and the absence of specific research on its chemical transformations, it is not possible to generate the requested article.

Chemical Reactivity and Transformational Chemistry of 3 Ethylhexan 1 Ol

Dehydration and Elimination Reactions of this compound

The dehydration of alcohols is a fundamental organic reaction that leads to the formation of alkenes through the elimination of a water molecule. This process is typically catalyzed by strong protic acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires elevated temperatures. libretexts.org

For a primary alcohol like this compound, the reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, water (H₂O⁺). The subsequent elimination of water can proceed via different mechanistic pathways. byjus.com

E2 Mechanism: The most probable pathway for a primary alcohol is the bimolecular elimination (E2) mechanism. In this concerted step, a base (such as the conjugate base of the acid catalyst, HSO₄⁻, or another alcohol molecule) abstracts a proton from the adjacent carbon (the β-carbon) at the same time the protonated hydroxyl group leaves. libretexts.org

E1 Mechanism and Rearrangement: While an E1 mechanism, which involves the formation of a primary carbocation, is generally unfavorable, it's possible that a 1,2-hydride shift could occur after the departure of water. This would rearrange the initial, unstable primary carbocation into a more stable tertiary carbocation at position 3. The subsequent loss of a proton from an adjacent carbon would lead to the formation of different alkene isomers. youtube.com

The potential alkene products from the dehydration of this compound, particularly after a possible carbocation rearrangement, would be governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. youtube.com However, specific experimental studies detailing the product distribution for the dehydration of this compound are not prevalent in the surveyed literature.

Potential Dehydration Products of this compound

| Product Name | Structure | Comments |

|---|---|---|

| 3-Ethylhex-1-ene | CH₂(CH)CH(CH₂CH₃)CH₂CH₂CH₃ | Product from E2 mechanism without rearrangement. |

| (E/Z)-3-Ethylhex-2-ene | CH₃CH=C(CH₂CH₃)CH₂CH₂CH₃ | Potential Zaitsev product after carbocation rearrangement. |

Advanced Derivatization Strategies for this compound

Derivatization involves converting a chemical compound into a new product of similar structure, known as a derivative. For alcohols, this typically involves reactions of the hydroxyl group to enhance properties for analysis or to create intermediates for further synthesis. researchgate.net While specific research on this compound is limited, established methods for primary alcohols are applicable.

Esterification: One of the most common reactions is esterification, where the alcohol reacts with a carboxylic acid or one of its derivatives (like an acyl chloride or anhydride) to form an ester. chemguide.co.uk This reaction is often catalyzed by an acid. The properties of the resulting ester, such as viscosity and volatility, are influenced by the parent alcohol and acid, a principle widely used in the production of plasticizers and lubricants from the isomeric 2-Ethylhexan-1-ol (B42007). atamanchemicals.comwikipedia.org

Conversion to Sulfonate Esters: this compound can be converted into a tosylate or mesylate ester by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, typically in the presence of a base like pyridine. The resulting tosylate (OTs) or mesylate (OMs) group is an excellent leaving group in nucleophilic substitution (Sₙ2) and elimination (E2) reactions, making it a valuable synthetic intermediate. wikipedia.org

Analytical Derivatization: For analytical purposes, such as gas chromatography (GC), derivatization is used to increase the volatility and thermal stability of polar compounds like alcohols. researchgate.net Common strategies applicable to this compound include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.comresearch-solution.com

Acylation: Reaction with an acylating agent, such as a perfluoroacyl anhydride, introduces an acyl group, creating a more volatile ester derivative that can be readily analyzed by GC. research-solution.com

Benzoylation: Using benzoyl chloride in a base-catalyzed reaction converts the alcohol to a benzoyl ester. This can improve detection in liquid chromatography by introducing a UV-active chromophore. acs.org

Table of Potential Derivatization Reactions for this compound

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| Esterification | Carboxylic Acid (R'-COOH), Acid Catalyst | Ester (R-O-C(=O)R') | Synthesis of new materials |

| Tosylation | Tosyl Chloride (TsCl), Pyridine | Tosylate (R-OTs) | Creation of a good leaving group for synthesis |

| Silylation | BSTFA or MSTFA | Silyl Ether (R-O-Si(CH₃)₃) | Increase volatility for GC analysis |

Role of this compound as a Ligand or Component in Coordination Chemistry

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, enabling it to act as a neutral, monodentate ligand in coordination complexes. researchgate.netresearchgate.net In this role, it can coordinate to a metal center, forming a hexa-alcohol solvate or other coordination compounds. researchgate.net

More significantly, upon deprotonation, this compound forms the corresponding 3-ethylhexan-1-oxide anion (CH₃CH₂CH₂CH(CH₂CH₃)CH₂O⁻). This alkoxide is a negatively charged, strong-field ligand that can form stable bonds with a wide range of transition metals. wikipedia.orgnih.gov Metal alkoxide complexes are a crucial class of compounds used in catalysis and materials science. acs.orgrsc.orgrsc.org

The synthesis of such complexes can be achieved through several routes:

Metathesis Reactions: Reacting a metal halide (e.g., MCln) with a sodium salt of the alkoxide (NaOR). wikipedia.org

Protonolysis: Reacting the alcohol directly with a metal complex containing a basic ligand, such as a metal amide. rsc.org

Anodic Dissolution: An electrochemical method where the metal anode dissolves in the alcohol to form the metal alkoxide. wikipedia.org

While specific coordination complexes of this compound are not widely documented in the surveyed literature, its structural analogs, like 2-ethylhexan-1-ol, are known to form esterification products that can be involved in larger complex structures. europa.eu The principles of coordination chemistry suggest that this compound and its corresponding alkoxide are fully capable of participating in the formation of diverse metal complexes, where the steric bulk of the 3-ethylhexyl group would influence the geometry and nuclearity of the resulting complex. nih.gov The study of amino alcohols in coordination chemistry shows that the alcohol functional group can coordinate directly or be deprotonated to act as a bridging or chelating ligand, a role that can be extrapolated to simple alcohols like this compound. rsc.org

Analytical and Spectroscopic Characterization Techniques in 3 Ethylhexan 1 Ol Research

Advanced Chromatographic Methodologies for 3-Ethylhexan-1-ol Quantification in Complex Matrices

Chromatographic techniques are paramount for separating this compound from other components within a complex mixture, allowing for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile organic compounds (VOCs) like this compound. Its high sensitivity and specificity make it ideal for detecting trace amounts of the compound in diverse and complex matrices. A common sample preparation technique involves headspace solid-phase microextraction (HS-SPME), which concentrates volatile analytes from a sample before they are introduced into the GC system. jmb.or.krredalyc.org The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase of the column, after which the mass spectrometer fragments the eluted compounds and detects them based on their mass-to-charge ratio, providing both identification and quantification.

Research has successfully employed GC-MS to identify 2-ethylhexan-1-ol (B42007), a structural isomer of this compound with very similar analytical properties, in a variety of samples. These include food products, alcoholic beverages, and biological specimens such as urine and breath. redalyc.orgacs.orgnih.govmdpi.comchromatographyonline.com For instance, it has been identified as a minor volatile component in wines and as a potential biomarker for certain health conditions through urinalysis. mdpi.comscielo.org.za In a study of wheat grain fungi, 2-ethyl-hexan-1-ol was identified as a characteristic volatile compound for Fusarium culmorum. mdpi.com

Table 1: Detection of Ethylhexanol Isomers in Various Matrices using GC-MS

| Matrix | Detected Compound | Purpose of Analysis | Reference(s) |

| Wine | 2-Ethylhexan-1-ol | Volatile profile analysis | scielo.org.za |

| Sugarcane Wine | 2-Ethylhexan-1-ol | Volatile composition characterization | redalyc.org |

| Koji (fermented grains) | 2-Ethylhexan-1-ol | Volatile organic compound profiling | jmb.or.kr |

| Human Urine | 2-Ethylhexan-1-ol | Cancer biomarker detection | mdpi.comnih.govmdpi.com |

| Human Breath | 2-Ethylhexan-1-ol | Stress level biomarker detection | chromatographyonline.com |

| Fungal Cultures | 2-Ethyl-hexan-1-ol | Fungal species differentiation | mdpi.com |

Direct analysis of this compound using High-Performance Liquid Chromatography (HPLC) with common detectors like UV-Vis is challenging because the compound lacks a suitable chromophore (a part of the molecule that absorbs light). However, this limitation can be overcome through chemical derivatization. nih.govresearchgate.netnih.gov This strategy involves reacting the alcohol with a reagent to attach a UV-absorbing or fluorescent tag to the molecule.

A common approach is pre-column derivatization, where the analyte is modified before being injected into the HPLC system. For aliphatic alcohols, reagents like 9-fluorenylmethyl chloroformate can be used, which forms stable, highly fluorescent derivatives. nih.gov These derivatives can then be separated on a reversed-phase HPLC column and detected with high sensitivity using a fluorescence detector. nih.gov Another method involves on-line microwave-assisted derivatization with reagents like phenyl isocyanate, which allows for continuous analysis with high sensitivity. nih.govresearchgate.net While these methods are established for aliphatic alcohols, specific applications detailing the analysis of this compound are not widely reported, though the principles are directly applicable.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly utilized technique for the rapid and sensitive detection of VOCs. rsc.org It combines the separation power of gas chromatography with an additional dimension of separation based on ion mobility. rsc.org After initial separation in the GC column, molecules are ionized and enter a drift tube where they are separated based on their size, shape, and charge as they travel through a buffer gas under an electric field. mdpi.com

This dual separation provides enhanced selectivity and allows for the creation of unique two-dimensional fingerprints for complex samples. GC-IMS has been successfully applied to the analysis of VOCs in urine for the non-invasive diagnosis of diseases like prostate cancer, where 2-ethylhexan-1-ol was identified as a potential biomarker. mdpi.comresearchgate.net The technique is noted for its high speed, sensitivity, and ability to operate at atmospheric pressure, making it a powerful tool for on-site analysis, such as monitoring indoor air quality. rsc.org

Table 2: Applications of GC-IMS in VOC Profiling

| Application Area | Matrix | Target Compound Mentioned | Key Findings | Reference(s) |

| Disease Diagnosis | Human Urine | 2-Ethylhexan-1-ol | Identified as a potential biomarker for prostate cancer. | mdpi.comresearchgate.net |

| Disease Diagnosis | Human Urine | General VOCs | Used to differentiate between lung cancer patients and healthy controls. | researchgate.net |

| Food Analysis | General | General VOCs | Noted as a fast and sensitive method for food quality control. | rsc.org |

High-Performance Liquid Chromatography (HPLC) Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of this compound. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D techniques are often required to fully elucidate complex structures. researchgate.netmdpi.comnih.gov

Two-dimensional (2D) NMR experiments provide correlation data that reveal the connectivity between atoms within a molecule. For a derivative of this compound, such as an ester, these techniques are crucial for confirming the structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. pressbooks.pubsdsu.edu It helps to trace out the proton spin systems within the ethyl and hexyl chains of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to. pressbooks.pubcolumbia.edu It provides a clear map of all C-H single bonds, allowing for the definitive assignment of each carbon and its attached proton(s). sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). pressbooks.pubcolumbia.edu HMBC is particularly powerful for connecting different spin systems and identifying quaternary carbons. For a this compound derivative, it would confirm the connection of the ethyl group to the C3 position of the hexanol backbone. sdsu.eduustc.edu.cn

By combining the information from these experiments, a complete and unambiguous structural assignment of any this compound derivative can be achieved.

Table 3: General Application of 2D NMR for Structural Elucidation of an Organic Molecule

| NMR Experiment | Type of Correlation | Information Gained |

| COSY | ¹H – ¹H | Identifies adjacent protons (H-C-C-H). Helps establish proton spin systems. |

| HSQC | ¹H – ¹³C (one bond) | Correlates protons to their directly attached carbons. Identifies CH, CH₂, and CH₃ groups. |

| HMBC | ¹H – ¹³C (multiple bonds) | Correlates protons and carbons over 2-4 bonds. Connects fragments and identifies quaternary carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The resulting spectra provide a characteristic "fingerprint" of the functional groups present. For this compound, these techniques are particularly useful for confirming the presence of the hydroxyl (-OH) and alkyl (C-H) groups. acs.orgresearchgate.net

The IR spectrum of an alcohol like this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration, broadened due to hydrogen bonding. acs.orgresearchgate.net Sharp peaks corresponding to C-H stretching vibrations of the ethyl and hexyl chains appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration is also expected around 1050-1150 cm⁻¹.

Raman spectroscopy provides similar information. The O-H stretch is typically weak in Raman spectra, but the C-H and C-C skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) are usually sharp and well-defined, providing detailed structural information. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Weak | Strong, Broad (IR) |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C-H Bend | 1350 - 1470 | 1350 - 1470 | Medium (IR), Medium (Raman) |

| C-O Stretch (Primary Alcohol) | 1050 - 1150 | 1050 - 1150 | Strong (IR), Medium (Raman) |

Mass Spectrometry Techniques Beyond Basic Identification

While basic mass spectrometry is invaluable for determining the molecular weight of this compound, more advanced techniques are employed to achieve unambiguous identification, structural elucidation, and trace-level detection within complex mixtures. These methods move beyond simple mass-to-charge ratio determination to explore the intricate fragmentation patterns and precise molecular composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Fragmentation Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in the analysis of volatile compounds like this compound. nih.gov In this method, the gas chromatograph separates the components of a mixture, and the mass spectrometer then ionizes and fragments the individual compounds. The resulting mass spectrum is a unique chemical fingerprint. For this compound, electron ionization (EI) is a common method, which involves bombarding the molecule with high-energy electrons. This process is energetic and often leads to the breakup of the molecular ion into smaller, characteristic fragment ions. libretexts.org

The fragmentation of primary alcohols like this compound follows predictable pathways, which are crucial for its identification. Key fragmentation mechanisms include:

Alpha-Cleavage: The bond adjacent to the oxygen atom is cleaved. For this compound, the most significant alpha-cleavage results in the loss of a pentyl radical to form the stable [CH₂OH]⁺ ion at a mass-to-charge ratio (m/z) of 31. savemyexams.com

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to the formation of an alkene cation radical. savemyexams.com

Alkane-type Fragmentation: The alkyl chain of the molecule can fragment similarly to alkanes, producing a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

These fragmentation patterns allow for the confident identification of this compound even when co-eluting with other isomers. Advanced software can deconvolve complex chromatographic peaks and match the resulting mass spectra against extensive libraries like the NIST database for positive identification. srainstruments.fr

Below is a table of probable mass fragments for this compound based on established fragmentation principles.

| m/z Value | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 112 | [C₈H₁₆]⁺ | Loss of H₂O (M-18) |

| 101 | [C₇H₁₃O]⁺ | Loss of an ethyl radical (M-29) |

| 83 | [C₆H₁₁]⁺ | Loss of H₂O and an ethyl radical |

| 71 | [C₅H₁₁]⁺ | Cleavage of the propyl group from the ethyl branch |

| 57 | [C₄H₉]⁺ | Butyl cation, a common hydrocarbon fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, characteristic for primary alcohols |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique capable of measuring mass-to-charge ratios with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. While standard MS might identify a molecular ion at m/z 130, HRMS can distinguish this compound (C₈H₁₈O, exact mass: 130.1358) from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is indispensable for confirming the identity of the compound in complex samples without relying solely on chromatographic retention times.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, adds another dimension to structural analysis. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and then the resulting fragment ions (product ions) are analyzed. This process can be used to establish parent-fragment relationships, providing a much higher degree of confidence in the structural assignment. For this compound, selecting the molecular ion (m/z 130) as the precursor and observing the characteristic product ions (e.g., m/z 112, 101, 83, 31) would provide definitive structural confirmation. This technique is particularly useful for distinguishing between isomers that might produce similar initial mass spectra.

Derivatization Techniques

In some applications, chemical derivatization is used prior to mass spectrometric analysis to enhance the volatility or ionization efficiency of hydroxyl-containing compounds. For instance, a technique involving post-chromatographic derivatization on a thin-layer chromatography (TLC) plate has been described for isomers like 2-ethylhexan-1-ol. dphen1.com In this method, the alcohol is reacted with a reagent to introduce a permanently charged group, which can then be analyzed by techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. dphen1.com Such an approach could be adapted for this compound to improve detection limits and analytical sensitivity in specific research contexts.

Computational Chemistry and Theoretical Studies on 3 Ethylhexan 1 Ol

Quantum Chemical Calculations on 3-Ethylhexan-1-ol Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules.

DFT calculations are particularly useful for:

Geometry Optimization: Determining the lowest-energy three-dimensional arrangement of atoms (conformations) of this compound.

Electronic Properties: Calculating properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental spectra to confirm the structure of the molecule.

For instance, studies on the isomeric compound 2-ethylhexan-1-ol (B42007) have utilized DFT (specifically the B3LYP functional with a 6–31G(d) basis set) to calculate various quantum chemical descriptors. imist.ma These descriptors are then used in quantitative structure-activity relationship (QSAR) models to predict properties like the retention/release of odorant molecules in water. imist.ma A similar approach can be applied to this compound to understand its conformations and electronic characteristics.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the atoms involved, without the use of experimental data or empirical parameters. iitg.ac.in These methods solve the electronic Schrödinger equation based on the Born-Oppenheimer approximation, which assumes fixed nuclear positions. iitg.ac.in

Key classes of ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation. researchgate.net

Post-Hartree-Fock Methods: To improve upon HF theory, these methods incorporate electron correlation, which is crucial for accurate energy and property predictions. Examples include Møller–Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC). researchgate.net

Ab initio calculations are computationally demanding, with costs scaling significantly with the number of atoms and basis functions. iitg.ac.in However, they provide a rigorous and systematic way to study the electronic structure of molecules like this compound. These calculations can yield highly accurate ground-state and excited-state energies, electron affinities, and ionization potentials. uoa.gr While specific ab initio studies focused solely on this compound are not prominent in the literature, these standard methods are readily applicable to analyze its electronic properties in detail.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations of this compound Interactions in Solvents or Matrices

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ulisboa.pt By numerically solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of the system's evolution, allowing for the calculation of both equilibrium and transport properties. ulisboa.pt

For this compound, MD simulations can be used to investigate:

Solvation Structure: How solvent molecules, such as water or organic solvents, arrange themselves around a this compound molecule. This is visualized using radial distribution functions (rdfs). ulisboa.pt

Hydrogen Bonding: The dynamics and strength of hydrogen bonds formed between this compound molecules (self-association) or with solvent molecules.

Transport Properties: Predicting properties like diffusion coefficients and viscosity of this compound in various mixtures.

Behavior in Matrices: Simulating how this compound interacts when embedded in a polymer or other complex matrix.

Studies on similar systems, such as binary mixtures of 2-ethyl-1-hexanol with other alcohols, have used dielectric data in conjunction with quasichemical models to investigate molecular association and the formation of hydrogen-bonded structures. researchgate.net Furthermore, MD simulations of mixtures containing fluorinated and hydrogenated alcohols have been performed to understand non-ideal behavior and nano-structuring, demonstrating the power of this technique to probe intermolecular forces at a molecular level. ulisboa.pt

Reaction Pathway Modeling for this compound Transformations

Computational modeling can be employed to explore the potential chemical transformations of this compound. This involves mapping the potential energy surface for a given reaction to identify transition states and calculate activation energies, thereby predicting reaction kinetics and mechanisms.

Key transformations that can be modeled include:

Esterification: The reaction of this compound with a carboxylic acid. For example, the kinetics of the esterification of acrylic acid with the isomer 2-ethylhexan-1-ol have been studied experimentally and modeled, providing activation energies and reaction rate constants. researchgate.net

Dehydration: The acid-catalyzed removal of water to form alkenes.

Oxidation: The conversion of the primary alcohol group to an aldehyde or a carboxylic acid.

Guerbet Reaction: The condensation of two alcohol molecules to form a larger, branched alcohol. The Guerbet condensation is a common industrial route for producing higher alcohols, and its mechanism involves dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation steps. google.com

Theoretical studies, often using DFT, can calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. This allows for the determination of the most likely reaction pathway and can help optimize experimental conditions by identifying rate-limiting steps and potential side reactions. For instance, a combined experimental and theoretical study on the reaction of glycidol (B123203) with various alcohols, including 2-ethylhexan-1-ol, highlighted the existence of competitive side reactions, which were rationalized through mechanistic analysis. unizar.es

Computational Prediction of Molecular Properties and Reactivity using QSPR/QSAR Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. These models are built by developing mathematical equations that relate calculated molecular descriptors to an observed property.

A QSPR study involving a large dataset of aliphatic alcohols explicitly included this compound to develop a model for predicting adsorption capability onto activated carbon. This study used the sub-structural molecular fragment (SMF) method, where the molecule is broken down into fragments, and their contributions to the property are determined via multilinear regression (MLR). The experimental and predicted adsorption capacities for this compound were reported in this study.

| Compound | Experimental Adsorption Capacity (Qe) ( g/100g C) | Predicted Adsorption Capacity (Qe) ( g/100g C) |

| This compound | 39.75 | 39.88 |

| Data from the Iranian Journal of Mathematical Chemistry. |

QSPR/QSAR models have also been developed for the isomer 2-ethylhexan-1-ol to predict various other properties, including:

Fuel Properties: Predicting flash points and cetane numbers for alternative fuels. acs.org

Toxicological Endpoints: Developing models to estimate the no-effect concentration for ecological risk assessment. nih.gov

Physicochemical Properties: Correlating descriptors with retention/release properties relevant to the fragrance industry. imist.masemanticscholar.org

These methodologies rely on calculating a wide range of molecular descriptors, which can be constitutional, topological, geometric, or quantum-chemical in nature. bas.bg By establishing a robust relationship, these models can then be used to predict the properties of new or untested compounds like this compound with reasonable accuracy.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are invaluable for predicting and interpreting the spectra of molecules. By calculating the energy differences between quantum states, it is possible to simulate various types of spectra.

Vibrational Spectroscopy (IR, Raman): DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. The resulting predicted spectrum can be compared directly with experimental IR and Raman data to confirm the structure and identify specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict NMR chemical shifts (¹H, ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

Electronic Spectroscopy (UV-Vis, ECD): Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. acs.org For chiral molecules like (R)- or (S)-3-Ethylhexan-1-ol, TD-DFT can predict the Electronic Circular Dichroism (ECD) spectrum, which measures the differential absorption of left and right circularly polarized light. acs.org

For example, TD-DFT calculations have been successfully used to reproduce the aggregate ECD spectra of chiral polymers that incorporate the enantiomerically pure (2S)-ethylhexan-1-ol as a side chain. acs.org This demonstrates the ability of computational methods to capture the subtle electronic interactions that give rise to chiroptical properties. The validation of these predicted spectra against experimental results is a crucial step in confirming the accuracy of the computational model and the structural assignment of the molecule.

Environmental Occurrence and Biogeochemical Cycling of 3 Ethylhexan 1 Ol

Natural Occurrence and Emission Sources of 3-Ethylhexan-1-ol (Excluding Human Exposure)

Biogenic Production and Release in Ecosystems

This compound, a branched eight-carbon alcohol, has been identified as a naturally occurring compound in various ecosystems, where it is produced by a range of organisms. wikipedia.orgatamanchemicals.com It is recognized as a volatile organic compound (VOC) and a component of natural plant fragrances. wikipedia.orgatamanchemicals.com The scent of its two enantiomers differs, with the (R)-enantiomer described as "heavy, earthy, and slightly floral" and the (S)-enantiomer as having a "light, sweet floral fragrance". wikipedia.orgatamanchemicals.com

Microorganisms are significant producers of this compound. Certain yeasts, such as Malassezia globosa, release this compound, particularly during their stationary growth phase, likely as a byproduct of fatty acid degradation. mdpi.com It has also been identified as a volatile produced by the bacterium Xenorhabdus indica and other microbes, suggesting its role in microbial interactions within the soil and other environments. asm.orgfrontiersin.org Some bacteria and fungi can produce this compound through the degradation of common plasticizers. researchgate.net

Anthropogenic Environmental Release Mechanisms (Excluding Industrial Use for Specific Products)

Anthropogenic activities contribute to the release of this compound into the environment, primarily through volatilization during its handling, transport, and use. researchgate.net Although it is manufactured in large quantities, enclosed equipment in production facilities limits direct environmental releases. researchgate.net

A significant indirect source of release is the degradation of other chemical products. For instance, this compound is a known degradation product of di(ethyl-hexyl)-phthalate (DEHP), a common plasticizer found in materials like PVC flooring and carpet glue. researchgate.net The hydrolysis of DEHP, a reaction that can be facilitated by moisture, releases this compound. researchgate.netatamanchemicals.com It is also a hydrolysis product of other complex esters used in various industrial applications. europa.eu

Under the Japanese Pollutant Release and Transfer Register (PRTR) Law, total environmental releases were reported at approximately 2.5 tons in a fiscal year, with the atmosphere being the primary recipient. env.go.jp The electrical machinery and chemical industries were major sources of atmospheric emissions. env.go.jp

Degradation Pathways of this compound in Environmental Compartments

Microbial Biotransformation and Biodegradation Studies

This compound is considered to be readily biodegradable by microorganisms in various environmental compartments. researchgate.netsantos.comcarlroth.com Studies have demonstrated its degradation in aerobic conditions. carlroth.comsigmaaldrich.com For example, in a Modified MITI-I Test, which assesses ready biodegradability, 2-ethylhexanol showed significant degradation. sibur-int.com A biodegradation rate of 79-99.9% has been observed over a 14-day period in aerobic screening tests. carlroth.comsigmaaldrich.com

Microbial metabolism of this compound can proceed through oxidation. It is a suitable substrate for mammalian alcohol dehydrogenase, which metabolizes it first to 2-ethylhexanal (B89479) and then to 2-ethylhexanoic acid. europa.eu However, the ethyl branch at the second carbon atom can inhibit further degradation through β-oxidation. researchgate.neteuropa.eu Some microorganisms, like Rhodococcus rhodochrous, can degrade the parent compound but show resistance to degrading the resulting 2-ethylhexanoic acid. researchgate.net

The compound's biodegradability means it is not expected to persist in aquatic environments. canada.ca In soil, it is expected to either biodegrade or volatilize. gisera.csiro.au

| Test Type | Duration | Degradation Rate (%) | Conditions | Reference |

|---|---|---|---|---|

| Aerobic Screening Test (OECD 301C) | 14 days | 79 - 99.9 | Aerobic | carlroth.comsigmaaldrich.com |

| MITI-I Test | - | Readily biodegradable | Aerobic | sibur-int.com |

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic processes also contribute to the degradation of this compound in the environment. In the atmosphere, it is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. gisera.csiro.au The estimated half-life for this atmospheric photo-oxidation process ranges from 0.43 to 3.8 days. researchgate.net

Hydrolysis is not considered a significant environmental fate process for this compound. santos.com This is because the compound lacks functional groups that readily hydrolyze under typical environmental pH conditions (pH 5 to 9). santos.com While the hydrolysis of its ester derivatives can be a source of this compound, the alcohol itself is relatively stable to hydrolysis, with one study noting a half-life of 100 years at pH 8 and 30°C. atamanchemicals.com

Photolysis, or degradation by direct absorption of sunlight, is also not expected to be a major degradation pathway. researchgate.net However, in the presence of certain oxidizing agents and UV radiation, its degradation can be enhanced, leading to the formation of various by-products. researchgate.net For instance, in the presence of hydrogen peroxide and UV light, photolysis can occur. researchgate.net

Environmental Fate Modeling and Persistence of this compound

Environmental fate modeling helps predict the distribution and persistence of chemicals. For this compound, models like the Level III fugacity model predict its partitioning among different environmental compartments. When released to the environment, a significant portion is expected to partition to the atmosphere. env.go.jp For instance, in a region with maximum estimated environmental and atmospheric release, the distribution was predicted to be 82.1% in the atmosphere and 9.7% in water bodies. env.go.jp

Key physical and chemical properties influencing its fate include:

Water Solubility: It is poorly soluble in water. wikipedia.orgatamanchemicals.com

Vapor Pressure: It has a vapor pressure of 0.0794 mmHg (10.6 Pa) at 25°C, indicating it will volatilize from water and moist soil surfaces. env.go.jpsantos.com

Log Kow: The octanol-water partition coefficient (log Kow) is 2.9, suggesting a low to moderate potential for bioaccumulation. env.go.jpcarlroth.com

Henry's Law Constant: A value of 2.6 Pa·m³/mol supports its expected volatilization from water. santos.com

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 540 mg/L (at 25°C) | env.go.jp |

| Vapor Pressure | 10.6 Pa (at 25°C) | env.go.jp |

| Log Kow (Octanol-Water Partition Coefficient) | 2.9 - 3.0 | env.go.jpcarlroth.com |

| Henry's Law Constant | 2.6 Pa·m³/mol | santos.com |

| Atmospheric Photo-oxidation Half-life | 0.43 - 3.8 days | researchgate.net |

Role of 3 Ethylhexan 1 Ol in Biological Systems Non Clinical

Metabolic Pathways Involving 3-Ethylhexan-1-ol in Microorganisms (e.g., Yeast)

This compound has been identified as a metabolite in various microorganisms, particularly in yeast during fermentation processes. While it is not a central metabolite, its presence is noted in the volatile profiles of fermented products like wine and tequila. acs.orgnih.gov The metabolic pathways leading to the formation of this compound in yeast are linked to the metabolism of amino acids and fatty acids. researchgate.net

In Saccharomyces cerevisiae, higher alcohols, including this compound, are generally produced through two primary pathways:

Anabolic pathway: Synthesis from a central carbon source like glucose.

Catabolic pathway (Ehrlich pathway): Conversion of amino acids.

The Ehrlich pathway is considered the major route for the formation of higher alcohols. In this pathway, amino acids are transaminated to α-keto acids, which are then decarboxylated to aldehydes. Finally, these aldehydes are reduced to their corresponding alcohols by alcohol dehydrogenases. While the direct precursor amino acid for this compound is not explicitly detailed, the general mechanism for higher alcohol formation is well-established.

Some studies have noted the presence of this compound in pineapple wine produced using different strains of Saccharomyces cerevisiae, indicating that its formation can be strain-dependent. nih.gov Additionally, certain microorganisms can degrade plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), leading to the formation of 2-ethylhexan-1-ol (B42007), an isomer of this compound, which can then be further metabolized. researchgate.net For instance, Rhodococcus rhodochrous and Mycobacterium sp. have been reported to decompose DEHP and produce 2-ethylhexan-1-ol. nih.gov

The metabolic fate of this compound in microorganisms can also involve oxidation. Microorganisms capable of producing this alcohol may also possess the ability to oxidize it to the corresponding carboxylic acid, 2-ethylhexanoic acid, which is less volatile. researchgate.net

Table 1: Occurrence of this compound in Fermentation Products

| Fermentation Product | Microorganism(s) | Reference(s) |

|---|---|---|

| Pineapple Wine | Saccharomyces cerevisiae | nih.gov |

| Tequila | Yeast | acs.org |

| Huyou Wine | Not specified | mdpi.com |

Enzymatic Synthesis and Biotransformation of this compound

The enzymatic synthesis of this compound and related compounds often involves the use of whole microbial cells or isolated enzymes. Baker's yeast (Saccharomyces cerevisiae) is a notable biocatalyst for the asymmetric bioreduction of various substrates to produce chiral alcohols. For instance, the bioreduction of 2-ethylhex-2-enal (B1203452) using baker's yeast can yield (S)-2-ethylhexan-1-ol with high enantioselectivity. colab.ws This process highlights the utility of microbial enzymes in stereoselective synthesis.

Enzymes such as alcohol dehydrogenases (ADHs) are key to the synthesis and transformation of alcohols. In yeast, ADHs catalyze the final step of the Ehrlich pathway, reducing aldehydes to alcohols. mdpi.com Conversely, these enzymes can also catalyze the oxidation of alcohols to aldehydes.

The biotransformation of compounds related to this compound has also been explored. For example, immobilized lipase (B570770) from Candida sp. has been used for the synthesis of 2-ethylhexyl esters of fatty acids, where 2-ethylhexan-1-ol serves as a substrate. colab.ws

Table 2: Examples of Enzymatic Reactions Involving Ethylhexanol Isomers

| Enzyme/Microorganism | Substrate | Product | Reference(s) |

|---|---|---|---|

| Baker's yeast (Saccharomyces cerevisiae) | 2-Ethylhex-2-enal | (S)-2-ethylhexan-1-ol | colab.ws |

| Immobilized lipase (Candida sp.) | 2-Ethylhexan-1-ol and fatty acids | 2-Ethylhexyl esters | colab.ws |

| Alcohol dehydrogenase (ADH) | Aldehydes | Alcohols | mdpi.com |

Biochemical Significance as a Metabolite or Signaling Molecule (Excluding Human Health and Clinical Biomarker Data)

In non-clinical biological systems, this compound primarily functions as a volatile organic compound (VOC) and a plant metabolite. ebi.ac.uk Its presence in the scent profiles of plants and as a product of microbial metabolism suggests roles in ecological interactions.

As a volatile compound, this compound can contribute to the aroma of fruits and fermented beverages. acs.orgebi.ac.uk The odor of the enantiomers of 2-ethylhexan-1-ol has been described as "heavy, earthy, and slightly floral" for the (R)-enantiomer and "a light, sweet floral fragrance" for the (S)-enantiomer. ebi.ac.uk These aromas can act as attractants for insects or other animals, potentially playing a role in pollination or seed dispersal.

In some contexts, this compound and its isomers may act as semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. For example, 2-ethylhexan-1-ol was identified in the scent gland and body swabs of emperor tamarins, with its abundance differing between wild and captive populations, suggesting a potential role in chemical communication. jzar.org However, it was also noted that its presence could be a result of contamination from cosmetic products used by handlers. jzar.org

The production of this compound by plants can be part of their defense mechanisms. Volatile organic compounds are often released in response to herbivory or pathogen attack, where they can act as deterrents or attract natural enemies of the attacking organism. nih.gov

Advanced Applications and Emerging Research Directions for 3 Ethylhexan 1 Ol Non Commercial/non Clinical

3-Ethylhexan-1-ol as a Precursor in Advanced Materials Science

The unique branched structure of this compound imparts specific properties that are of interest in the field of materials science. Its role is primarily as a synthon, or building block, for creating more complex molecules with tailored functionalities.

While not typically used as a direct monomer for polymerization, this compound can be considered a potential precursor for the synthesis of specialized olefin monomers. For instance, the dehydration of this compound would yield 3-ethyl-1-hexene. Research into the polymerization of related monomers suggests that the specific branching pattern is of scientific interest. A patent for a homopolymer consisting of 3-ethyl-1-hexene notes that the resulting material has a very high crystalline melting point, making it suitable for high-temperature applications. This indicates that polymers derived from the 3-ethylhexyl structure possess unique thermal properties worthy of investigation. The alcohol, therefore, represents a potential starting point for accessing monomers that lead to polymers with distinct characteristics compared to those derived from linear or other branched isomers.

The this compound framework is utilized in the synthesis of complex, functional molecules for specialized research applications. In one study, a chiral derivative, (R)-6-(Benzyloxy)-3-ethylhexan-1-ol, was synthesized as a specific, functionalized intermediate. und.edu This demonstrates the utility of the 3-ethylhexyl scaffold in multi-step organic synthesis where precise stereochemistry and functionality are required.

The molecular structure of this compound, featuring a polar hydroxyl head and a non-polar, branched eight-carbon tail, makes it a candidate for inclusion in surfactant and emulsion formulations. Patents related to methods for use in oil and gas wells list this compound as a potential solvent component in microemulsion and emulsion formulations. google.com These specialized fluids are designed for stimulating hydrocarbon production from subterranean formations, indicating the compound's utility in creating interfacial active mixtures for advanced industrial processes. google.com Its inclusion in such patents suggests a role in modulating the properties of complex fluid systems, such as those involving anionic surfactants and various solvents. google.comgoogle.com

Synthesis of Specialty Chemicals and Functional Molecules

Role of this compound in Reaction Engineering and Process Optimization

In the field of reaction engineering, this compound is a compound of interest in processes designed to convert lower molecular weight alcohols into higher, more valuable ones. Specifically, it is a documented potential product of the Guerbet condensation reaction. google.comgoogle.com Patents detailing processes for preparing higher alcohols from lower alcohols, such as ethanol (B145695), list this compound among the possible Guerbet alcohols that can be synthesized. google.comgoogle.com

The optimization of these reactions is a key focus of process engineering. Research in this area involves the fine-tuning of numerous factors to maximize the yield and selectivity of specific higher alcohols. google.com These factors include the choice of Guerbet catalyst, catalyst loading, management of catalyst life, and controlling the concentration of impurities and co-reactants within the reactor feed and recycle streams. google.comgoogle.com The engineering challenge lies in directing the complex reaction network toward desired products like this compound while minimizing the formation of by-products.

Future Research Trajectories and Potential Impact on Fundamental Chemical Science

Beyond direct synthesis, this compound serves as a valuable data point in fundamental chemical science, particularly in the development of predictive models. The compound has been included in datasets for Quantitative Structure-Property Relationship (QSPR) studies. researchgate.net One such study aimed to create a model to estimate the adsorption capacity of various aliphatic alcohols onto activated carbon. researchgate.net

In this research, the specific structural features of this compound, along with 149 other alcohols, were correlated with their experimentally determined adsorption capabilities. researchgate.net By using substructural molecular fragments, a multilinear regression model was developed that could predict adsorption properties with a high degree of accuracy. researchgate.net The inclusion of isomers like this compound is crucial for refining such models, as it helps to quantify the impact of subtle structural changes (e.g., the position of an ethyl branch) on macroscopic properties.

Future research will likely continue to leverage the distinct structure of this compound to probe structure-property relationships. Its data can help improve computational models in materials science, environmental science, and chemical engineering. As these predictive models become more sophisticated, they can accelerate the discovery and design of new molecules and materials with desired properties, reducing the need for extensive empirical testing and contributing to a more fundamental understanding of chemical interactions.

Data Tables

Table 1: Summary of Research Findings for this compound

| Section | Application Area | Key Research Finding | Citation(s) |

|---|---|---|---|

| 8.1.1 | Polymer Chemistry | Potential precursor to the monomer 3-ethyl-1-hexene, which forms a high-melting-point polymer. | |

| 8.1.2 | Specialty Chemicals | Used as a structural backbone in the synthesis of complex functional molecules like (R)-6-(Benzyloxy)-3-ethylhexan-1-ol and a quinoline (B57606) derivative. und.edugoogle.com | und.edugoogle.com |

| 8.1.3 | Surfactants | Listed as a solvent component in patented microemulsion formulations for oil and gas well stimulation. google.comgoogle.com | google.comgoogle.com |

| 8.2 | Reaction Engineering | A target product in the Guerbet condensation of lower alcohols, with research focused on process optimization (catalyst, conditions) to maximize yield. google.comgoogle.com | google.comgoogle.com |

| 8.3 | Fundamental Science | Included in QSPR studies to develop predictive models for the adsorption of alcohols onto activated carbon, helping to refine computational chemistry tools. researchgate.net | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.